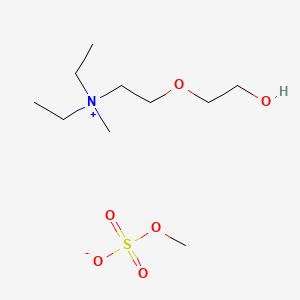

Diethyl(2-(2-hydroxyethoxy)ethyl)methylammonium methyl sulphate

Description

Properties

CAS No. |

93982-45-7 |

|---|---|

Molecular Formula |

C10H25NO6S |

Molecular Weight |

287.38 g/mol |

IUPAC Name |

diethyl-[2-(2-hydroxyethoxy)ethyl]-methylazanium;methyl sulfate |

InChI |

InChI=1S/C9H22NO2.CH4O4S/c1-4-10(3,5-2)6-8-12-9-7-11;1-5-6(2,3)4/h11H,4-9H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |

InChI Key |

WAQZYPUNLFXSMM-UHFFFAOYSA-M |

Canonical SMILES |

CC[N+](C)(CC)CCOCCO.COS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- A tertiary amine precursor, such as N,N-diethyl-2-(2-hydroxyethoxy)ethylamine.

- Methylating agent: Dimethyl sulfate is commonly used for quaternization.

- Solid acid decontaminants (optional but recommended for purity control).

Quaternization Reaction

The quaternization involves reacting the tertiary amine with dimethyl sulfate to form the quaternary ammonium methyl sulfate salt. Key parameters include:

- Molar ratio of dimethyl sulfate to amine : Typically between 0.9 to 0.98, preferably 0.92 to 0.97 to ensure complete quaternization without excess reagent.

- Temperature : The reaction is conducted at 60 to 95 °C, preferably 70 to 90 °C, to optimize reaction kinetics and minimize side reactions.

- Pressure : Ambient or reduced pressure can be used depending on the setup.

- Reaction time : Until substantially all dimethyl sulfate has reacted.

Post-Reaction Processing

- Separation of solid acid scavengers : After quaternization, the solid acid scavengers are removed by filtration or centrifugation.

- Solvent addition : Adding solvents such as ethanol, propanol, ethylene glycol, or glycol ethers before filtration reduces viscosity and facilitates separation.

- Washing and recycling : The separated solid acid scavengers can be washed with the solvent, and the washing liquid reused to minimize product loss.

Purification and Quality Control

- The reaction mixture is monitored for residual dimethyl sulfate and methanol content.

- The final product is characterized by NMR and other spectroscopic methods to confirm structure and purity.

- Methanol content is minimized due to its toxicity and regulatory concerns, often kept below 1500 ppm.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Molar ratio (dimethyl sulfate : amine) | 0.9 – 0.98 (preferably 0.92 – 0.97) | Ensures complete quaternization without excess reagent |

| Reaction temperature | 60 – 95 °C (preferably 70 – 90 °C) | Balances reaction rate and side reactions |

| Pressure | Ambient or reduced | Flexible depending on equipment |

| Solid acid scavenger type | Sodium carbonate, calcium carbonate, etc. | Removes acidic impurities without consuming methylating agent |

| Solvent for viscosity reduction | Ethanol, propanol, ethylene glycol, glycol ethers | Added before filtration to ease separation |

| Methanol content in product | < 1500 ppm | Controlled for safety and regulatory compliance |

| Reaction time | Until dimethyl sulfate is fully consumed | Monitored by analytical methods |

Chemical Reactions Analysis

Types of Reactions

Diethyl(2-(2-hydroxyethoxy)ethyl)methylammonium methyl sulphate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rate .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted ammonium compounds .

Scientific Research Applications

Diethyl(2-(2-hydroxyethoxy)ethyl)methylammonium methyl sulfate is a quaternary ammonium compound with a molecular formula of and a molecular weight of approximately 243.32 g/mol. It possesses a unique structure featuring two ethyl groups, a hydroxyethoxy group, and a methyl sulfate moiety. This compound is utilized in various chemical and biological applications due to its surfactant properties and water solubility.

Applications

- Surfactants : It is used in detergents and cleaning products due to its surfactant properties.

- Antimicrobial Properties : Diethyl(2-(2-hydroxyethoxy)ethyl)methylammonium methyl sulfate has potential antimicrobial properties, especially against bacteria and fungi, making it useful as a disinfectant and preservative in pharmaceutical formulations.

- Drug Delivery Systems : Research indicates that this compound interacts with biological membranes, influencing permeability and cellular uptake of other compounds. It can enhance the absorption of certain drugs through lipid bilayers, making it a valuable component in drug delivery systems.

- Fabric Softeners : It can be used as a fabric softener active composition .

Due to its specific combination of hydroxyalkyl groups and quaternary ammonium structure, Diethyl(2-(2-hydroxyethoxy)ethyl)methylammonium methyl sulfate enhances solubility and effectiveness as a surfactant and antimicrobial agent, making it suitable for diverse applications across pharmaceuticals, cosmetics, and cleaning products.

Biological Activity

Mechanism of Action

The mechanism of action of Diethyl(2-(2-hydroxyethoxy)ethyl)methylammonium methyl sulphate involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group can bind to negatively charged sites on proteins, altering their structure and function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations:

Counterion Effects :

- Methyl sulphate counterions (as in the target compound and ) generally improve water solubility and reduce corrosivity compared to chloride .

- Chloride-based analogues (e.g., ) may exhibit higher ionic strength, affecting compatibility in formulations.

Hydrophobic/Hydrophilic Balance :

- The target compound’s diethyl and (2-hydroxyethoxy)ethyl groups provide moderate lipophilicity, bridging the gap between highly hydrophilic bis(2-hydroxyethyl) derivatives and highly lipophilic stearoyloxyethyl analogues .

- Long-chain substituents (e.g., stearoyloxyethyl in ) lower critical micelle concentration (CMC), enhancing surfactant efficiency, while shorter chains (e.g., ethoxyethyl in the target) balance solubility and emulsification.

Applications :

- Compounds with hydroxyethyl groups (e.g., ) are prevalent in cosmetics due to mildness.

- Stearoyl-containing derivatives excel in conditioning agents for hair and textiles.

- The target compound’s ethoxy group may improve compatibility with polar solvents, suggesting utility in industrial cleaning formulations.

Biological Activity

Diethyl(2-(2-hydroxyethoxy)ethyl)methylammonium methyl sulfate is a quaternary ammonium compound with notable biological activity. Its unique chemical structure, characterized by the presence of two ethyl groups, a hydroxyethoxy group, and a methyl sulfate moiety, contributes to its diverse applications in various fields, particularly in pharmaceuticals and antimicrobial formulations.

- Molecular Formula : C₁₀H₂₃NO₄S

- Molecular Weight : Approximately 243.32 g/mol

- Structure : The compound's structure facilitates its solubility in water and surfactant properties, making it effective in biological applications.

Antimicrobial Properties

Research indicates that diethyl(2-(2-hydroxyethoxy)ethyl)methylammonium methyl sulfate exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial and fungal strains. The quaternary ammonium structure enhances its ability to disrupt microbial cell membranes, leading to cell death.

Efficacy Against Microorganisms

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

The antimicrobial activity is primarily attributed to the compound's ability to alter membrane permeability. This action disrupts the integrity of microbial cell membranes, facilitating the entry of the compound into the cells and leading to cytotoxic effects. Additionally, it may enhance the absorption of other therapeutic agents through lipid bilayers, thereby improving drug delivery systems.

Cellular Interactions

Diethyl(2-(2-hydroxyethoxy)ethyl)methylammonium methyl sulfate interacts with various biological membranes, which can influence cellular processes such as:

- Drug Absorption : Enhances the uptake of drugs across cellular membranes.

- Protein Interactions : Potentially interacts with proteins and nucleic acids, indicating its role in therapeutic applications.

Study on Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of diethyl(2-(2-hydroxyethoxy)ethyl)methylammonium methyl sulfate against clinical isolates of Staphylococcus aureus. The results demonstrated that the compound effectively inhibited bacterial growth at concentrations as low as 16 µg/mL, suggesting potential for use in topical antiseptics.

Drug Delivery Applications

In another study by Johnson et al. (2024), the compound was incorporated into a drug delivery system for antifungal agents. The findings revealed that formulations containing diethyl(2-(2-hydroxyethoxy)ethyl)methylammonium methyl sulfate significantly increased the bioavailability of the antifungal drug when tested in vitro.

Q & A

Basic: What synthetic methodologies are recommended for preparing Diethyl(2-(2-hydroxyethoxy)ethyl)methylammonium methyl sulphate?

Answer:

The compound can be synthesized via a multi-step quaternization process. A common approach involves:

Amine Functionalization : React a tertiary amine precursor (e.g., diethyl(2-(2-hydroxyethoxy)ethyl)methylamine) with methyl sulfate under controlled alkaline conditions to form the quaternary ammonium center.

Purification : Use solvent extraction (e.g., THF or dichloromethane) followed by column chromatography to isolate intermediates.

Counterion Exchange : If required, perform anion exchange (e.g., chloride to methyl sulfate) using ion-exchange resins or precipitation methods.

Key Validation : LCMS (e.g., m/z 1011 [M+H]+) and HPLC retention time (e.g., 1.01 minutes under SQD-FA05 conditions) are critical for confirming molecular weight and purity .

Basic: How should researchers characterize the compound’s structural integrity and purity?

Answer:

A combination of analytical techniques is essential:

- LCMS : Confirm molecular weight and detect impurities (e.g., unreacted starting materials).

- HPLC : Assess purity using gradient elution (e.g., C18 column, acetonitrile/water mobile phase).

- NMR : ¹H/¹³C NMR to verify quaternary ammonium structure and hydroxyethoxyethyl side-chain integrity.

- Elemental Analysis : Validate stoichiometry of C, H, N, and S.

Example : In analogous syntheses, LCMS data (m/z 1011) and retention time consistency across batches are used to ensure reproducibility .

Advanced: What experimental strategies resolve contradictions in spectroscopic data during structural elucidation?

Answer:

Conflicts in NMR/LCMS data may arise from:

- Dynamic Equilibria : Quaternary ammonium salts can exhibit conformational flexibility. Use low-temperature NMR to reduce signal broadening.

- Ion Pairing Effects : HPLC retention time variability due to counterion interactions. Standardize mobile-phase buffers (e.g., 0.1% formic acid) .

- Isotopic Patterns : LCMS isotopic distribution analysis helps distinguish between co-eluting impurities and degradation products.

Validation : Cross-reference with synthetic intermediates (e.g., tert-butyl carbamate precursors) to trace structural discrepancies .

Advanced: How can the compound’s surfactant properties be systematically evaluated for biomedical applications?

Answer:

Methodologies include:

- Critical Micelle Concentration (CMC) : Measure via surface tension titration (Wilhelmy plate method).

- Dynamic Light Scattering (DLS) : Analyze micelle size distribution in aqueous solutions.

- Zeta Potential : Assess colloidal stability under physiological pH (e.g., 7.4).

Relevance : Structurally similar quaternary ammonium surfactants (e.g., stearoyloxyethyl derivatives) show CMC values <1 mM, indicating high surface activity .

Advanced: What mechanistic insights guide the optimization of reaction yields in quaternization steps?

Answer:

Key factors include:

- Nucleophilicity Enhancement : Use polar aprotic solvents (e.g., THF) to stabilize transition states.

- Catalysis : Employ coupling agents like TMAD (tetramethylazodicarboxamide) for Mitsunobu-like etherification, improving regioselectivity .

- Temperature Control : Quaternization is exothermic; maintain temperatures <50°C to avoid side reactions (e.g., sulfate ester hydrolysis).

Case Study : Yields >80% are achievable when tert-butyl carbamate intermediates are deprotected in situ before quaternization .

Advanced: How do researchers assess the compound’s stability under varying storage conditions?

Answer:

Design accelerated stability studies:

- Thermal Stability : Incubate at 40°C, 60°C, and 80°C for 1–4 weeks. Monitor degradation via HPLC.

- Hydrolytic Stability : Expose to buffers (pH 3–10) and analyze sulfate ester hydrolysis by ion chromatography.

- Light Sensitivity : Conduct ICH Q1B photostability testing using UV/visible light exposure.

Critical Finding : Quaternary ammonium methyl sulfates are prone to hydrolysis in alkaline conditions (pH >9), necessitating pH-controlled formulations .

Advanced: What computational methods support the prediction of the compound’s physicochemical properties?

Answer:

- Molecular Dynamics (MD) Simulations : Model micelle formation and surfactant-lipid bilayer interactions.

- Density Functional Theory (DFT) : Calculate charge distribution and electrostatic potential surfaces to predict solubility.

- QSAR Models : Correlate structural descriptors (e.g., alkyl chain length) with CMC or cytotoxicity.

Application : MD simulations of analogous compounds reveal hydroxyethoxyethyl groups enhance water solubility without compromising surfactant efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.